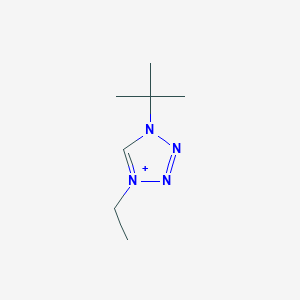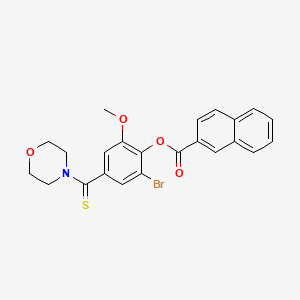
2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines bromine, methoxy, morpholine, and naphthalene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of 6-methoxynaphthalene, followed by the introduction of the morpholin-4-ylcarbonothioyl group through a series of nucleophilic substitution reactions. The final step involves the esterification of the phenyl naphthalene-2-carboxylate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield naphthalene-2-carboxylic acid derivatives, while substitution of the bromine atom may result in various substituted phenyl naphthalene-2-carboxylates.
科学的研究の応用
2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the morpholin-4-ylcarbonothioyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-6-methoxynaphthalene: A simpler compound with similar bromine and methoxy groups but lacking the morpholin-4-ylcarbonothioyl and phenyl naphthalene-2-carboxylate moieties.
4-(Morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate: Similar structure but without the bromine and methoxy groups.
Uniqueness
2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
特性
CAS番号 |
443677-86-9 |
|---|---|
分子式 |
C23H20BrNO4S |
分子量 |
486.4 g/mol |
IUPAC名 |
[2-bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C23H20BrNO4S/c1-27-20-14-18(22(30)25-8-10-28-11-9-25)13-19(24)21(20)29-23(26)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12-14H,8-11H2,1H3 |
InChIキー |
PFFRMBZDMKLPNS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


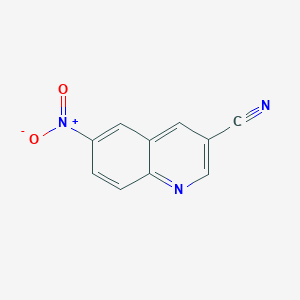
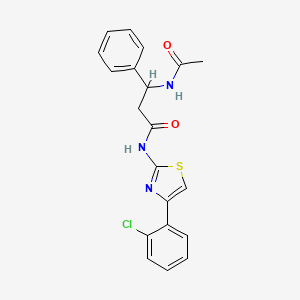
![Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500302.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
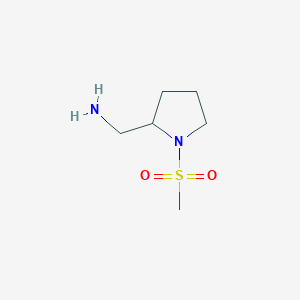
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
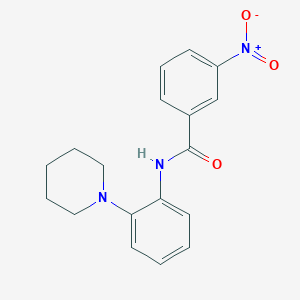
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
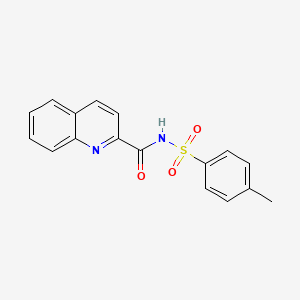
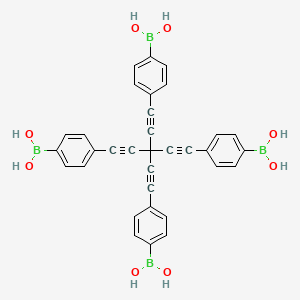

![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
